molecular formula C28H22I2N2O2 B11111237 2,2'-{Biphenyl-4,4'-diylbis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)

2,2'-{Biphenyl-4,4'-diylbis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)

Cat. No.: B11111237
M. Wt: 672.3 g/mol
InChI Key: SAZGNQDENWYVTE-UHFFFAOYSA-N
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Description

2,2’-{Biphenyl-4,4’-diylbis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) is a complex organic compound characterized by its biphenyl core structure with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Biphenyl-4,4’-diylbis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) typically involves multiple steps, including the formation of the biphenyl core, introduction of the nitrilo and methylylidene groups, and iodination of the phenol rings. Common reagents used in these reactions include biphenyl derivatives, nitriles, and iodine sources. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Biphenyl-4,4’-diylbis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrilo groups to amines.

    Substitution: Halogen substitution reactions can replace the iodine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2’-{Biphenyl-4,4’-diylbis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-{Biphenyl-4,4’-diylbis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-{Biphenyl-4,4’-diylbis[nitrilo({E})methylylidene]}bis(4-methylphenol): Similar structure but lacks the iodine atoms.

    2,2’-{Biphenyl-4,4’-diylbis[nitrilo({E})methylylidene]}bis(6-chloro-4-methylphenol): Similar structure with chlorine atoms instead of iodine.

Uniqueness

2,2’-{Biphenyl-4,4’-diylbis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol) is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C28H22I2N2O2

Molecular Weight

672.3 g/mol

IUPAC Name

2-[[4-[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C28H22I2N2O2/c1-17-11-21(27(33)25(29)13-17)15-31-23-7-3-19(4-8-23)20-5-9-24(10-6-20)32-16-22-12-18(2)14-26(30)28(22)34/h3-16,33-34H,1-2H3

InChI Key

SAZGNQDENWYVTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O

Origin of Product

United States

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